molecular formula C19H20N2O3S B11242714 6-Allyl-5,5-dioxo-N~9~-propyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide

6-Allyl-5,5-dioxo-N~9~-propyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide

Cat. No.: B11242714
M. Wt: 356.4 g/mol
InChI Key: RKQVDSKKESCHEO-UHFFFAOYSA-N
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Description

6-Allyl-5,5-dioxo-N~9~-propyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide is a heterocyclic compound that belongs to the class of benzothiadiazine derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound exhibits antimicrobial and anticancer activities, making it a candidate for drug development.

    Medicine: It has potential therapeutic applications in the treatment of bacterial infections, cancer, and inflammatory diseases.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Allyl-5,5-dioxo-N~9~-propyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit bacterial DNA gyrase, an enzyme essential for bacterial DNA replication. This inhibition leads to the disruption of bacterial cell division and ultimately results in cell death . Additionally, the compound may interact with other molecular targets involved in cancer cell proliferation and inflammation.

Comparison with Similar Compounds

6-Allyl-5,5-dioxo-N~9~-propyl-5,6-dihydro-5lambda~6~-dibenzo[C,E][1,2]thiazine-9-carboxamide can be compared with other benzothiadiazine derivatives, such as:

The uniqueness of this compound lies in its specific structural features and the presence of the allyl and propyl groups, which contribute to its distinct biological activities.

Properties

Molecular Formula

C19H20N2O3S

Molecular Weight

356.4 g/mol

IUPAC Name

5,5-dioxo-6-prop-2-enyl-N-propylbenzo[c][1,2]benzothiazine-9-carboxamide

InChI

InChI=1S/C19H20N2O3S/c1-3-11-20-19(22)14-9-10-17-16(13-14)15-7-5-6-8-18(15)25(23,24)21(17)12-4-2/h4-10,13H,2-3,11-12H2,1H3,(H,20,22)

InChI Key

RKQVDSKKESCHEO-UHFFFAOYSA-N

Canonical SMILES

CCCNC(=O)C1=CC2=C(C=C1)N(S(=O)(=O)C3=CC=CC=C32)CC=C

Origin of Product

United States

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